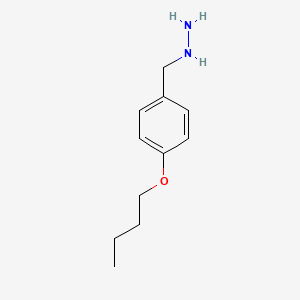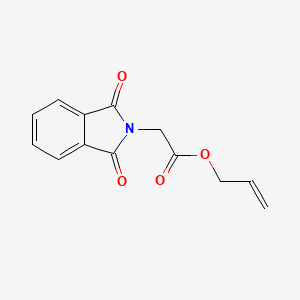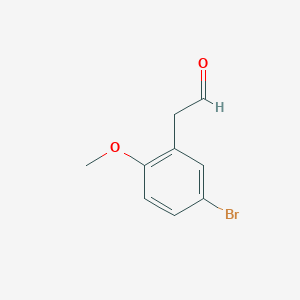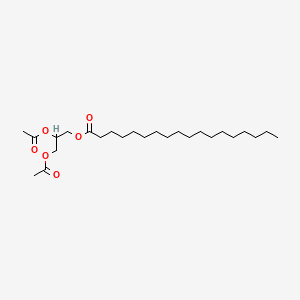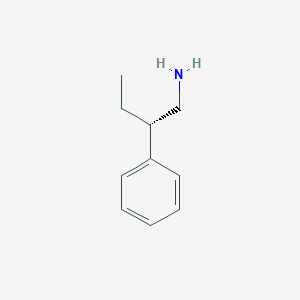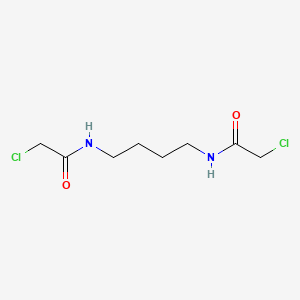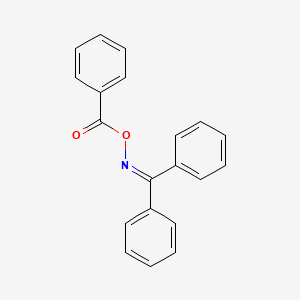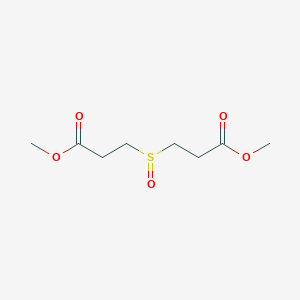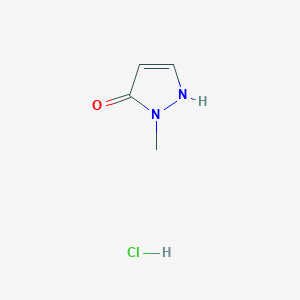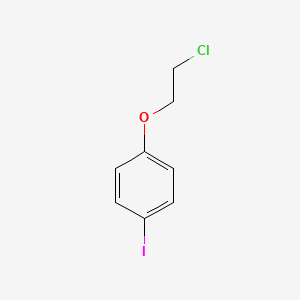
1-(2-氯乙氧基)-4-碘苯
描述
“1-(2-Chloroethoxy)-4-iodobenzene” is likely an organic compound that contains chlorine, iodine, and benzene ring in its structure . It’s important to note that the properties of this compound could be significantly different from its analogs due to the presence of different functional groups and atoms.
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloroethoxy)-4-iodobenzene” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . The exact method would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of “1-(2-Chloroethoxy)-4-iodobenzene” would likely include a benzene ring with an iodine atom and a 2-chloroethoxy group attached to it . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroethoxy)-4-iodobenzene” would depend on the conditions and the reactants present . The chlorine and iodine atoms could potentially undergo substitution reactions, and the benzene ring could participate in electrophilic aromatic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroethoxy)-4-iodobenzene” such as its melting point, boiling point, solubility, and reactivity would need to be determined experimentally .科学研究应用
碘苯催化的反应
1-(2-氯乙氧基)-4-碘苯参与碘苯催化的反应。Moroda和Togo(2008年)的一项研究证明了碘苯在2-芳基-N-甲氧基乙磺酰胺与间氯过苯甲酸环化中用作催化剂,生成1-甲氧基-3,4-二氢-1H-2,1-苯并噻嗪2,2-二氧化物。此过程涉及反应性高价碘[(羟基)(甲苯磺酰氧基)碘]苯的原位形成,该碘在芳香环上发生亲电反应,生成所需的化合物(Moroda & Togo, 2008)。
开环二氯化反应
另一个应用是在Garve等人(2014年)的研究中,使用碘苯二氯化物对供体-受体环丙烷进行开环1,3-二氯化反应。此反应涉及供体-受体环丙烷与碘苯二氯化物的反应,生成在特定位置具有氯原子的产物,该位置与供体和受体基团相邻。此方法具有多功能性,可容纳各种供体和受体部分(Garve et al., 2014)。
反铁磁耦合链
Akpinar等人(2014年)的一项研究详细介绍了1,3-双(4′,4′,5′,5′-四甲基-4′,5′-二氢-1′H-咪唑-2′-基-1′-氧基)-5-碘苯(IPhIN2)与二氯甲烷和水的共结晶。这导致自由基N-O部分组织成反铁磁交换耦合的1-D链。这种分子组织在材料科学和分子电子学中具有重要意义(Akpinar et al., 2014)。
电催化传感应用
在电化学传感领域,Ruiz-Córdova等人(2018年)利用1-氯-2,4-二硝基苯进行概念验证研究。他们展示了一种简单的分析配置,使用磁性分子印迹颗粒(mag-MIP),通过自制磁传感器捕获来检测分析物。此方法强调了在先进传感技术中利用相关氯乙氧基化合物的潜力(Ruiz-Córdova et al., 2018)。
分子结构研究
Petrosyan和Reutov(1967年)的研究重点是碘苯和碘苯二氯化的质子磁共振光谱,深入了解了这些化合物中电子密度的分布。此类研究对于理解氯乙氧基和碘取代苯衍生物的电子结构和反应性至关重要(Petrosyan & Reutov, 1967)。
构象研究
Terzis和Photinos(1992年)使用偶极耦合在向列溶剂中研究了4-氯乙氧基苯。他们的研究深入了解了围绕O‒C(H2)键的内部旋转,这对于理解液晶和相关系统中的分子构象和相互作用非常重要(Terzis & Photinos, 1992)。
作用机制
安全和危害
Based on the safety data sheet of a similar compound, “1-(2-Chloroethoxy)-2-methoxyethane”, it can be inferred that “1-(2-Chloroethoxy)-4-iodobenzene” might be harmful if swallowed or in contact with skin . It’s recommended to handle it with appropriate protective equipment and in a well-ventilated area .
未来方向
The future directions for “1-(2-Chloroethoxy)-4-iodobenzene” would depend on its potential applications. For instance, if it’s found to be a useful intermediate in the synthesis of a valuable product, research might focus on optimizing its synthesis . Alternatively, if it’s found to have interesting reactivity, it might be studied for its potential use in new reactions .
属性
IUPAC Name |
1-(2-chloroethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZHIYGSVTNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463503 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340771-62-2 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
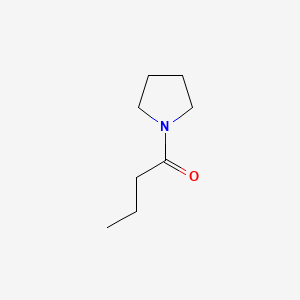
![N-{1-[(2-Methoxyphenyl)amino]-2-(4-methylphenyl)-2 oxoethyl}furan-2-carboxamide](/img/structure/B3051411.png)

